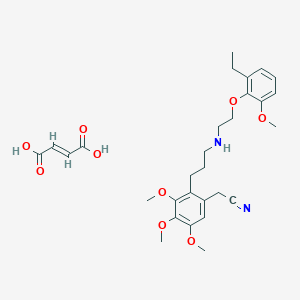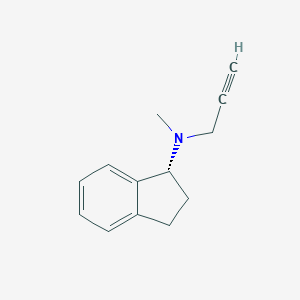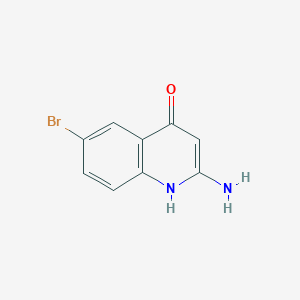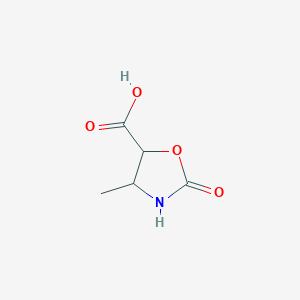
4-Methyl-2-oxooxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxooxazolidine-5-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOCA is a cyclic amino acid derivative that is used in various research applications, including as a building block for peptide synthesis, as a reagent for protein modification, and as a probe for protein-ligand interactions.
Mechanism Of Action
4-Methyl-2-oxooxazolidine-5-carboxylic acid modifies proteins by reacting with lysine residues through the formation of a stable amide bond. This modification can alter the biochemical and physiological properties of the protein, including its stability, activity, and binding properties. The modification can also affect the protein's interactions with other proteins and molecules.
Biochemical And Physiological Effects
4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins have been shown to have altered biochemical and physiological properties. For example, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein ubiquitin has been shown to increase its stability and alter its interactions with other proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein histone H2B has been shown to affect its binding to DNA and alter gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methyl-2-oxooxazolidine-5-carboxylic acid in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the effects of specific modifications on protein function. However, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification can also have unintended effects on protein function and can be difficult to control. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is toxic and can be hazardous to handle, requiring proper safety precautions.
Future Directions
There are several future directions for 4-Methyl-2-oxooxazolidine-5-carboxylic acid research. One area of interest is the development of new methods for 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of proteins, including the use of 4-Methyl-2-oxooxazolidine-5-carboxylic acid analogs and alternative modification strategies. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins could be used in drug discovery and development, as well as in the study of disease mechanisms. Finally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid could be used in the development of new materials and biomaterials, including the modification of surfaces and the creation of new polymers.
Synthesis Methods
4-Methyl-2-oxooxazolidine-5-carboxylic acid can be synthesized through the reaction of 2-oxo-5-hydroxyproline with methyl isocyanate. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Scientific Research Applications
4-Methyl-2-oxooxazolidine-5-carboxylic acid is used in various scientific research applications, including as a building block for peptide synthesis. It is also used as a reagent for protein modification, specifically for the modification of lysine residues in proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is used as a probe for protein-ligand interactions, allowing researchers to study the binding properties of proteins to ligands.
properties
CAS RN |
118125-39-6 |
|---|---|
Product Name |
4-Methyl-2-oxooxazolidine-5-carboxylic acid |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8) |
InChI Key |
HLEWENVVLNOPPW-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C(=O)O |
Canonical SMILES |
CC1C(OC(=O)N1)C(=O)O |
synonyms |
5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



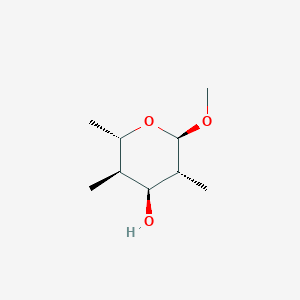



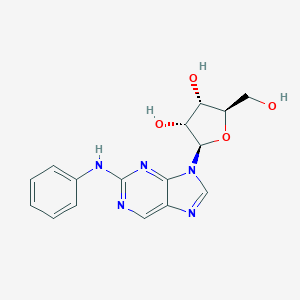

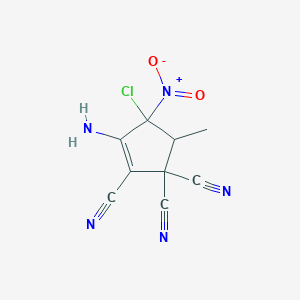

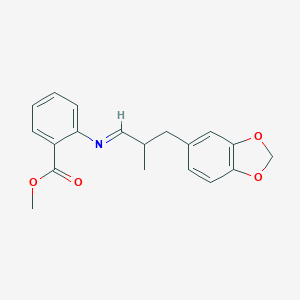
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
